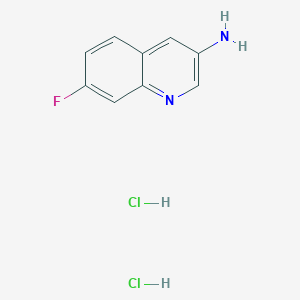

3-Amino-7-fluoroquinoline dihydrochloride

Description

Historical Context and Evolution of Quinoline (B57606) Chemistry

The story of quinoline, a heterocyclic aromatic organic compound, begins in 1834 when it was first extracted from coal tar. This discovery opened the door to a rich field of chemical synthesis and application. Early methods for synthesizing the quinoline core, such as the Skraup synthesis developed in 1880, were pivotal in making these compounds more accessible for study. microbiologyresearch.orgresearchgate.net Over the decades, a variety of synthetic strategies have been developed, allowing for the creation of a vast library of quinoline derivatives with diverse functionalities. nih.gov This has enabled researchers to explore their utility in a wide range of applications, from dyes to pharmaceuticals.

The quinoline scaffold itself is a key component in many biologically active molecules, most notably the antimalarial drug quinine. rsc.org This natural product served as an early inspiration for the design and synthesis of new therapeutic agents based on the quinoline core. researchgate.net The versatility of the quinoline ring system, which allows for functionalization at multiple positions, has made it a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in active pharmaceutical ingredients. nih.govnih.gov

The Broader Significance of Fluoroquinoline Derivatives in Academic Research

The introduction of a fluorine atom into the quinoline structure marked a significant advancement in the field, leading to the development of fluoroquinolones. This class of compounds gained prominence primarily as potent broad-spectrum antibacterial agents. microbiologyresearch.orgasm.org The fluorine substituent, typically at the C6-position, was found to dramatically enhance the antimicrobial activity of these molecules. microbiologyresearch.org The mechanism of action of fluoroquinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. nih.gov

Beyond their antibacterial properties, fluoroquinoline derivatives are a subject of intense academic research due to their diverse pharmacological potential. researchgate.net The unique electronic properties of fluorine can influence a molecule's metabolic stability, binding affinity to biological targets, and pharmacokinetic profile. nih.gov As a result, the fluoroquinoline core is being investigated as a scaffold for the development of new anticancer, antiviral, and anti-inflammatory agents. researchgate.net The ability to modify the fluoroquinolone structure at various positions allows for the fine-tuning of its biological activity, making it a versatile platform for drug discovery. asm.orgoup.com

Research Trajectories of 3-Amino-7-fluoroquinoline Dihydrochloride (B599025) within the Fluoroquinoline Class

While extensive research has been conducted on the broader class of fluoroquinolones, specific and detailed studies on 3-Amino-7-fluoroquinoline dihydrochloride are limited in the public domain. Its primary role in the scientific community appears to be that of a specialized research chemical and a building block for the synthesis of more complex molecules.

The structure of this compound presents several avenues for further chemical exploration. The amino group at the 3-position is a key functional handle that can be readily modified through various chemical reactions, such as acylation, alkylation, and diazotization, to create a diverse range of derivatives. nih.govlibretexts.orgyoutube.com The fluorine atom at the 7-position is known to influence the electronic properties of the quinoline ring system, which can, in turn, affect the biological activity of its derivatives. asm.orgontosight.ai

Given the established importance of the 3-aminoquinoline (B160951) scaffold in various therapeutic areas, it is plausible that this compound serves as a key intermediate in the synthesis of novel compounds with potential applications in drug discovery. nih.govnih.gov For instance, the 4-aminoquinoline (B48711) core is the basis for the antimalarial drug chloroquine, and modifications at other positions of the quinoline ring are a common strategy to overcome drug resistance. researchgate.netnih.gov Therefore, the synthesis and evaluation of derivatives of 3-Amino-7-fluoroquinoline could lead to the discovery of new bioactive molecules.

The dihydrochloride salt form of this compound suggests its utility in aqueous systems, potentially for biological screening or as a stable form for storage and handling. The following tables summarize the known chemical properties of this compound, primarily sourced from chemical supplier data.

| Property | Value |

| Molecular Formula | C₉H₉Cl₂FN₂ |

| Molecular Weight | 235.09 g/mol |

| Form | Solid |

| InChI Key | FUZCMNKLQVFZCS-UHFFFAOYSA-N |

Table 1: Physical and Chemical Properties of this compound

| Hazard Statement | Precautionary Statement |

| H301 (Toxic if swallowed) | P301 + P330 + P331 + P310 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor) |

Table 2: Safety Information for this compound

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-fluoroquinolin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2.2ClH/c10-7-2-1-6-3-8(11)5-12-9(6)4-7;;/h1-5H,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZCMNKLQVFZCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)N)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 7 Fluoroquinoline Dihydrochloride and Analogues

Foundational Quinoline (B57606) Synthesis Approaches Relevant to Fluoroquinoline Scaffolds

The construction of the quinoline ring system has been a subject of extensive research for over a century, leading to the development of several named reactions that form the bedrock of quinoline chemistry. These methods, while traditional, remain relevant for the synthesis of fluoroquinoline scaffolds, including precursors to 3-amino-7-fluoroquinoline.

Skraup Synthesis and Modern Adaptations

The Skraup synthesis is a venerable method for producing quinolines through the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orgresearchgate.net The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline (B41778) derivative. Subsequent cyclization and oxidation yield the quinoline ring. iipseries.org

For the synthesis of fluoroquinolines, a corresponding fluoroaniline (B8554772) is employed as the starting material. For instance, 3-chloro-4-fluoroaniline (B193440) can be used to produce 7-chloro-6-fluoroquinoline derivatives. The harsh conditions of the traditional Skraup reaction, often involving strong acids and high temperatures, have led to the development of milder and more efficient modern adaptations. Microwave irradiation has been shown to significantly reduce reaction times and improve yields. For example, microwave-assisted Skraup reactions have been successfully employed for the synthesis of various substituted quinolines. jmpas.comresearchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Skraup Synthesis

| Method | Reaction Time | Yield | Conditions |

|---|---|---|---|

| Conventional | Several hours | Moderate | High temperature, strong acid |

| Microwave-Assisted | Minutes | Good to Excellent | Microwave irradiation |

Doebner-Miller Reaction and Methodological Variations

A modification of the Skraup synthesis, the Doebner-Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol. mdpi.comorientjchem.org This allows for the synthesis of a wider range of substituted quinolines. The reaction is typically catalyzed by Brønsted or Lewis acids. mdpi.com

In the context of fluoroquinoline synthesis, a fluoroaniline can be reacted with an appropriate α,β-unsaturated carbonyl compound to introduce the desired substitution pattern. Methodological variations often focus on improving the reaction's efficiency and selectivity. The use of ionic liquids as catalysts and reaction media has been explored to facilitate a greener and more efficient process. nih.gov

Conrad-Limpach and Gould-Jacobs Cyclizations

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. synarchive.comwikipedia.org Depending on the reaction temperature, either 4-hydroxyquinolines (at higher temperatures) or 2-hydroxyquinolines (at lower temperatures) can be obtained. For the synthesis of 7-fluoro-4-hydroxyquinoline derivatives, 3-fluoroaniline (B1664137) is a key starting material. The cyclization step often requires high temperatures, and the use of high-boiling inert solvents like mineral oil can significantly improve yields. wikipedia.org

The Gould-Jacobs reaction is a particularly important route for the synthesis of fluoroquinolone antibiotics. wikipedia.org This method begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. wikipedia.org This ester can then be hydrolyzed to the corresponding carboxylic acid, a key intermediate for many fluoroquinolone drugs. For example, the reaction of 3-chloro-4-fluoroaniline with EMME is a crucial step in the synthesis of certain fluoroquinolone precursors. orientjchem.org

Table 2: Key Steps in the Gould-Jacobs Synthesis of a Fluoroquinolone Precursor

| Step | Reactants | Product |

|---|---|---|

| 1 | 3-Chloro-4-fluoroaniline, Diethyl ethoxymethylenemalonate | Diethyl 2-((3-chloro-4-fluorophenyl)amino)methylenemalonate |

| 2 | Diethyl 2-((3-chloro-4-fluorophenyl)amino)methylenemalonate | Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate |

| 3 | Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate | 7-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid |

Friedländer Synthesis for Quinoline Ring Formation

The Friedländer synthesis provides a direct route to substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. numberanalytics.com This reaction can be catalyzed by acids or bases. A significant advantage of this method is the unambiguous regiochemistry of the product.

For the synthesis of 3-amino-7-fluoroquinoline analogues, a 2-amino-4-fluorobenzaldehyde (B111960) or a related ketone could be condensed with a reagent providing the C2 and C3 atoms with the desired amino functionality or a precursor. The versatility of the Friedländer synthesis has been enhanced by the use of various catalysts, including ionic liquids and nanocatalysts, which can lead to higher yields and milder reaction conditions. vapourtec.com

Knorr Quinoline Synthesis Principles

The Knorr quinoline synthesis involves the reaction of a β-ketoanilide with sulfuric acid to yield a 2-hydroxyquinoline. wikipedia.org The reaction proceeds through the cyclization of the anilide. A variation of this reaction, depending on the conditions, can also lead to 4-hydroxyquinolines, which is more related to the Conrad-Limpach synthesis. The starting β-ketoanilides are typically prepared by the condensation of an aniline with a β-ketoester. For the preparation of a 7-fluoro-2-hydroxyquinoline, 3-fluoroaniline would be the appropriate starting amine.

Advanced and Green Synthetic Strategies for Fluoroquinoline Systems

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods. These advanced strategies often offer advantages such as shorter reaction times, higher yields, and reduced environmental impact compared to traditional methods.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, and its application to the synthesis of fluoroquinolones has been well-documented. jmpas.comresearchgate.net Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner products. For example, the synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde from 3-chloro-4-fluoroaniline has been efficiently achieved using microwave heating. jmpas.com

The use of ionic liquids as catalysts and solvents is another hallmark of green chemistry. nih.gov Their low volatility, thermal stability, and tunable properties make them attractive alternatives to traditional organic solvents. Ionic liquids have been successfully employed in various quinoline syntheses, including the Friedländer and Doebner-Miller reactions, often leading to improved yields and easier product isolation.

Solvent-free reaction conditions represent another important green chemistry approach. By eliminating the need for a solvent, these methods reduce waste and can simplify the work-up procedure. The Conrad-Limpach synthesis of 4-hydroxyquinolines, for instance, can be performed under solvent-free conditions, although the use of a high-boiling inert solvent is often preferred to improve yields. wikipedia.org

Ultrasound-assisted synthesis utilizes the energy of ultrasonic waves to induce cavitation, which can enhance reaction rates and yields. This technique has been applied to the synthesis of various heterocyclic compounds, including quinoline derivatives, often with significantly reduced reaction times. researchgate.net

Flow chemistry is a modern synthetic technique where reactions are carried out in a continuous stream rather than in a batch reactor. vapourtec.comresearchgate.net This approach offers several advantages, including precise control over reaction parameters, improved safety, and ease of scalability. Flow chemistry has been applied to the synthesis of quinoline precursors, demonstrating its potential for the efficient and controlled production of these important scaffolds. researchgate.net

Transition Metal-Catalyzed Reactions

Transition metal catalysis has become an indispensable tool for the synthesis of complex heterocyclic compounds like quinolines. nih.gov These methods provide efficient pathways for forming carbon-carbon and carbon-nitrogen bonds, which are crucial for constructing the quinoline core. nih.gov Catalysts based on palladium, copper, cobalt, and iron are frequently employed. nih.govmdpi.comorganic-chemistry.orgresearchgate.net

Palladium-catalyzed reactions, such as the Heck and Suzuki cross-coupling reactions, are used to functionalize pre-formed chloroquinolines. nih.gov Another powerful approach is the palladium-catalyzed Wacker-type oxidative cyclization, which can construct 2-methylquinolines under mild conditions using air as the oxidant. organic-chemistry.org Similarly, palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols provides a route to a wide range of 2,4-disubstituted quinolines. organic-chemistry.org

Copper-catalyzed reactions offer an economical and efficient alternative. For instance, a copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid allows for the direct synthesis of 2-substituted quinolines under aerobic conditions. organic-chemistry.org Copper acetate (B1210297) has also been used to catalyze a one-pot reaction generating 3-substituted quinoline derivatives from saturated ketones and anthranils. mdpi.com

Cobalt and iron, being more earth-abundant, are increasingly used in "greener" synthetic protocols. researchgate.net A highly regioselective Co(III)-catalyzed C-H activation and cyclization of anilines with alkynes has been developed for the direct synthesis of quinolines. organic-chemistry.org Likewise, readily available Co(OAc)₂·4 H₂O can catalyze the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones to furnish quinolines in a one-pot process. organic-chemistry.org Iron(III) catalysts have been utilized in three-component coupling reactions of aldehydes, alkynes, and amines to produce quinolines. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Quinoline Synthesis

| Catalyst/Metal | Reaction Type | Substrates | Key Features |

| Palladium (Pd) | Wacker-type Oxidative Cyclization | N/A | Mild conditions, uses air as oxidant. organic-chemistry.org |

| Copper (Cu) | Decarboxylative Cascade Cyclization | Aryl aldehydes, anilines, acrylic acid | High functional-group tolerance, aerobic conditions. organic-chemistry.org |

| Cobalt (Co) | C-H Activation/Cyclization | Anilines, alkynes | High regioselectivity, direct synthesis. organic-chemistry.org |

| Iron (Fe) | Dehydrogenative Cyclization / Coupling | 2-aminoaryl alcohols, ketones / Aldehydes, alkynes, amines | Environmentally benign, one-pot synthesis. organic-chemistry.orgresearchgate.net |

Metal-Free and Ionic Liquid-Based Synthesis Methodologies

In response to the environmental and economic concerns associated with transition metals, metal-free synthetic strategies have gained significant traction. mdpi.com These methods often rely on the use of common reagents or catalysts like iodine, strong acids, or proceed through radical-mediated pathways. mdpi.comnih.gov

One notable approach is the formal [4+2] annulation of anthranils and enaminones, which proceeds without a metal catalyst to yield 3-acylquinolines. mdpi.com This ring-opening and reconstruction strategy is promoted by methanesulfonic acid (MSA) and sodium iodide. mdpi.com Another metal-free, three-component method involves the reaction of anilines, α-keto acids, and alkyl lactates in the presence of p-toluenesulfonic acid (p-TSA) and tert-butyl peroxybenzoate (TBPB) to create diverse 2,4-disubstituted quinolines. rsc.org

The classic Chichibabin reaction, which directly introduces an amino group onto the quinoline nucleus using an alkali amide, is a foundational metal-free method, though it can suffer from harsh conditions and poor regioselectivity. nih.gov Modern variations have been developed to overcome these limitations, such as a one-pot reaction of quinoline-N-oxides with various amines using triflic anhydride (B1165640) as an activating agent, which proceeds under mild, metal-free conditions. nih.gov

Ultrasound and Microwave-Assisted Synthesis

The application of alternative energy sources like ultrasound and microwave irradiation represents a significant advance in green chemistry for synthesizing quinoline derivatives. nih.gov These techniques can dramatically reduce reaction times, increase product yields, and enhance product purity compared to conventional thermal heating. researchgate.netnih.gov

Microwave-assisted organic synthesis (MAOS) has been successfully applied to various quinoline syntheses. researchgate.net For instance, the Niementowski reaction for preparing substituted quinazolinones and quinolines can be promoted by microwave irradiation. frontiersin.org This method offers advantages such as rapid heating, shorter reaction times, and fewer side reactions, which is particularly beneficial for the synthesis of fluorinated N-heterocycles. researchgate.net

Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to promote chemical reactions. nih.gov This method is known for its milder reaction conditions, energy-saving nature, and reduced use of solvents, making it an eco-friendly approach. nih.gov It has been effectively used to synthesize hybrid quinoline-imidazole derivatives, where the N-alkylation of the imidazole (B134444) nucleus showed outstanding benefits in terms of reaction time and yields under ultrasonic irradiation. nih.gov

Table 2: Comparison of Conventional vs. Energy-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted | Ultrasound-Assisted |

| Reaction Time | Hours to days | Minutes | Minutes to hours |

| Energy Consumption | High | Low to moderate | Low |

| Product Yield | Variable | Often higher | Often higher nih.gov |

| Side Reactions | More prevalent | Reduced researchgate.net | Reduced nih.gov |

| Conditions | Often harsh | Milder | Milder nih.gov |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules like quinolines from three or more starting materials in a single synthetic operation. nih.gov This approach is characterized by high atom economy, procedural simplicity, and reduced waste generation, aligning with the principles of green chemistry. researchgate.netbohrium.com

Numerous MCRs have been developed for quinoline synthesis. A common example is the three-component reaction involving an arylamine, a benzaldehyde, and a compound with an activated methylene (B1212753) group or an alkene. thieme-connect.com An environmentally benign synthesis of 2,3-diarylquinolines is achieved via a one-pot, three-component reaction of aryl amines, benzaldehyde, and styrene (B11656) oxide, catalyzed by p-TSA·H₂O, using air as the sole oxidant. researchgate.net This protocol avoids the need for metal catalysts or external additives. researchgate.net Another efficient one-pot approach involves the reaction of o-aminothiophenol and 1,3-ynone, which proceeds through a Michael addition–cyclization condensation followed by a desulfurization step to yield the quinoline framework. rsc.org

Intramolecular Cyclization and Rearrangement Pathways

Intramolecular cyclization is a fundamental strategy for constructing the quinoline ring system, where a suitably substituted acyclic precursor is induced to form the bicyclic heterocycle. nih.gov This approach is central to several classic named reactions for quinoline synthesis.

The Skraup-Doebner-Von Miller synthesis and its variations are prime examples, typically involving the reaction of anilines with α,β-unsaturated carbonyl compounds. acs.org The reaction proceeds through the formation of a Schiff's base intermediate, followed by cyclization and oxidation to yield the quinoline product. acs.org The regiochemistry of this reaction can be reversed by modifying the substrates, for instance, by using γ-aryl-β,γ-unsaturated α-ketoesters, which favors a direct intramolecular cyclization pathway. acs.org

Modern methods utilize more complex precursors. For example, o-cyano-β,β-difluorostyrenes can undergo intramolecular cyclization upon reaction with organolithiums to generate ring-fluorinated quinolines. nih.gov Similarly, N-(2-alkenylaryl) enamines can undergo intramolecular oxidative cyclization, catalyzed by cuprous iodide, to afford trifluoromethyl-substituted quinolines. mdpi.com

Specific Synthetic Routes to 3-Amino-7-fluoroquinoline Dihydrochloride (B599025) and Closely Related Structures

The synthesis of specifically substituted quinolines such as 3-Amino-7-fluoroquinoline requires precise control over the introduction of functional groups onto the aromatic core. The regiochemistry of the amino and fluoro substituents is critical and dictates the choice of starting materials and synthetic strategy.

Strategies for Regioselective Introduction of Amino and Fluoro Substituents

The regioselective synthesis of 3-amino-7-fluoroquinolines typically involves a multi-step approach starting with a pre-functionalized benzene (B151609) ring. A common strategy begins with a 4-fluoroaniline (B128567) derivative, which ensures the fluorine atom is correctly positioned at what will become the 7-position of the quinoline ring.

One established route to the quinoline core is the Conrad-Limpach or related cyclization reactions. In this approach, a 4-fluoroaniline would be reacted with a β-ketoester. The resulting enamine intermediate undergoes thermal cyclization to form a 4-hydroxyquinoline. The hydroxyl group can then be converted to a leaving group (e.g., chloride) and subsequently displaced to introduce other functionalities. To introduce the 3-amino group, a precursor functional group, such as a nitro or cyano group, is often installed at the C3 position. This can be achieved by nitration of the quinoline ring, followed by reduction, or by incorporating it into one of the initial reactants. For example, using a reactant like ethyl cyanoacetate (B8463686) in a Gould-Jacobs type reaction with a 4-fluoroaniline can place a cyano group at C3 and a hydroxyl at C4. The cyano group can then be reduced to an aminomethyl group or hydrolyzed and converted to an amino group via a Curtius or Hofmann rearrangement.

Another strategy involves building a substituted side chain that is later attached to the fluoroquinolone core. For instance, in the synthesis of certain fluoroquinolone antibiotics, a complex cyclic amine is attached at the C-7 position. nih.govnih.gov While this synthesizes a 7-amino-substituted derivative rather than a 3-amino one, the underlying principles of starting with a fluorinated anthranilic acid or aniline derivative are applicable. The synthesis of 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivatives, for example, starts with a multi-step synthesis of the complex amine side-chain, which is then coupled to the 7-chloro or 7-fluoro position of the quinolone core. nih.gov This highlights the modular approach often required for synthesizing highly functionalized quinolines.

Reduction of Azide (B81097) Intermediates to Amine Functionalities

The introduction of an amine group onto an aromatic ring, such as the quinoline core, can be effectively achieved through the reduction of an azide intermediate. This two-step approach, involving the initial formation of an organic azide followed by its reduction, is often superior to direct amination methods. masterorganicchemistry.com The conversion of the azide group (-N₃) to a primary amine (-NH₂) is a crucial transformation that liberates nitrogen gas (N₂) in the process. masterorganicchemistry.com

A variety of reducing agents and reaction conditions can be employed for this purpose. Common methods include catalytic hydrogenation, typically using palladium on carbon (Pd/C) with hydrogen gas (H₂), or chemical reduction with reagents like lithium aluminium hydride (LiAlH₄). masterorganicchemistry.com The use of hydrogenation is considered a gentle method for this conversion. masterorganicchemistry.com Other effective reagent systems for the chemoselective reduction of azides to their corresponding amines include:

FeCl₃/NaI. researchgate.net

Borontrifluoride diethyl etherate and sodium iodide, a method applied in the preparation of biologically important compounds. organic-chemistry.org

Dichloroindium hydride, which allows the reaction to proceed under very mild conditions. organic-chemistry.org

Copper nanoparticles in water with ammonium (B1175870) formate (B1220265) as a hydrogen source. organic-chemistry.org

Formation of Dihydrochloride Salts in Synthesis Post-processing

Following the successful synthesis of the aminoquinoline free base, a common and critical post-processing step is its conversion into a salt form. For compounds like 3-amino-7-fluoroquinoline, which possesses two basic nitrogen atoms (the quinoline ring nitrogen and the 3-amino group), formation of a dihydrochloride salt is typical. This is achieved by treating the synthesized amine with hydrochloric acid.

The primary motivation for salt formation is to improve the physicochemical properties of the compound, particularly its water solubility and stability. researchgate.net Many fluoroquinolone drugs have limited water solubility, and converting them to a hydrochloride salt can partially resolve this issue. researchgate.net The process generally involves reacting the free base with a sufficient amount of hydrochloric acid in a suitable solvent. google.comnih.gov For instance, in the synthesis of amodiaquine (B18356) dihydrochloride dihydrate, the precursor was dissolved in 32% HCl and refluxed. nih.govacs.org The resulting salt often precipitates from the solution and can be isolated through filtration. google.com Purification of the salt can be achieved by recrystallization from an appropriate solvent system, such as ethanol (B145695). acs.org

The formation of a salt between a basic compound like an aminoquinoline and an acid is governed by their respective pKa values. The strong acidity of HCl ensures the protonation of the basic nitrogen centers on the quinoline derivative, leading to the formation of the stable dihydrochloride salt. This salt form is often preferred for subsequent handling, formulation, and research applications.

Design and Synthesis of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone Derivatives

The design of novel fluoroquinolone derivatives often focuses on modifying the substituent at the C-7 position of the quinolone core to enhance antibacterial potency and spectrum. nih.gov One such strategy involves the synthesis of hybrid molecules that incorporate both a piperidine (B6355638) ring and a 3-aminopyrazole (B16455) ring at this position. nih.gov The objective is to optimize the compound's activity against both Gram-positive and Gram-negative bacteria. nih.gov

The synthesis of these complex derivatives is a multi-step process, as outlined in the preparation of a series of 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivatives. nih.gov The key intermediate, 4,5,6,7-tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-3-amine, is synthesized first. The process begins with the addition reaction of ethyl 3-aminopropanoate hydrochloride and acrylonitrile, followed by the protection of the resulting secondary amine with a Boc group (di-tert-butoxycarbonyl dicarbonate). nih.gov This protected intermediate is then cyclized using sodium hydride to form a cyanoketone. nih.gov Subsequent treatment with methylhydrazine yields the Boc-protected bicyclic pyrazole (B372694) amine, which is then deprotected using hydrogen chloride gas to afford the key bicyclic amine intermediate. nih.gov

Finally, this key intermediate is coupled with various substituted fluoroquinolone carboxylic acids (e.g., ciprofloxacin (B1669076), levofloxacin) to produce the target derivatives. nih.govnih.gov The in vitro antibacterial activity of these synthesized compounds has been evaluated against several bacterial strains. nih.gov

Table 1: Synthesized Fluoroquinolone Derivatives and Reference Drugs This table outlines the specific fluoroquinolone derivatives synthesized (8a-i) and the reference drugs used for comparison in antibacterial assays.

| Compound ID | R1 | R2 | X |

| 8a | H | H | CH |

| 8b | H | H | CCl |

| 8c | H | H | CF |

| 8d | H | H | CBr |

| 8e | H | H | COMe |

| 8f | H | CH₃ | CF |

| 8g | C₂H₅ | H | CH |

| 8h | c-Pr | H | CH |

| 8i | c-Pr | H | CF |

| Ciprofloxacin (CP) | c-Pr | H | CH |

| Levofloxacin (LV) | H | CH₃ | CF |

| Gemifloxacin (GM) | - | - | - |

| Moxifloxacin (B1663623) (MX) | - | - | - |

The results indicated that many of the novel compounds exhibited significant inhibitory potency, particularly against methicillin-resistant Staphylococcus epidermidis (MRSE) and Streptococcus pneumoniae. nih.govnih.gov Notably, compound 8f showed potency that was 8 to 128 times greater than the reference drugs against certain resistant strains of Staphylococcus aureus and Streptococcus hemolyticus. nih.gov

Chemical Reactivity and Derivatization Studies of 3 Amino 7 Fluoroquinoline Scaffolds

Reactions Involving the C-3 Amino Group

The primary amino group at the C-3 position of the 3-amino-7-fluoroquinoline scaffold is a versatile handle for a wide array of chemical modifications. Its nucleophilic nature allows for functionalization, participation in multicomponent reactions, and involvement in cyclization processes to form fused heterocyclic systems.

Functionalization Reactions of the Primary Amine

The primary amine at the C-3 position can undergo various functionalization reactions to introduce new chemical entities. These reactions are fundamental in medicinal chemistry for creating libraries of compounds with diverse properties. Common functionalization strategies include acylation, alkylation, and sulfonylation, which can alter the electronic and steric properties of the parent molecule. For instance, the amino group can be converted into amides, sulfonamides, or secondary and tertiary amines, providing a basis for further derivatization.

The coupling of amino acids to the C-3 amino group of quinolone structures has been explored to create novel derivatives. mdpi.comresearchgate.net This can be achieved by first converting the amino acid into an activated species, such as an acylbenzotriazole, which then readily reacts with the primary amine on the quinoline (B57606) core. researchgate.net

| Reagent/Reaction Type | Resulting Functional Group | Reference |

| Acyl Halides/Anhydrides | Amide | researchgate.net |

| Alkyl Halides | Secondary/Tertiary Amine | mdpi.com |

| Sulfonyl Chlorides | Sulfonamide | nih.gov |

| Amino Acid Derivatives | Peptide Conjugate | mdpi.comresearchgate.net |

Mannich Reactions for Hybrid Compound Formation

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. ekb.egoarjbp.comnih.gov In the context of the 3-amino-7-fluoroquinoline scaffold, the primary amino group can serve as the amine component in this reaction. This allows for the introduction of an aminomethyl group onto another molecule, or conversely, the 3-amino-7-fluoroquinoline can be the substrate to which an aminomethyl group is attached if another active hydrogen site is available.

This reaction is particularly useful for the synthesis of hybrid molecules, where two different pharmacophores are linked together. nih.govnih.gov For example, a Mannich reaction can be employed to connect the 3-amino-7-fluoroquinoline scaffold to another heterocyclic system, creating a novel chemical entity with potentially unique properties. mdpi.comekb.eg The versatility of the Mannich reaction allows for the incorporation of a wide range of substituents, depending on the choice of the aldehyde and the active hydrogen-containing compound. nih.gov

| Component 1 (Amine) | Component 2 (Aldehyde) | Component 3 (Active H) | Resulting Structure | Reference |

| 3-Amino-7-fluoroquinoline | Formaldehyde | Ketone/Phenol | β-Amino ketone/phenol | ekb.eg |

| 3-Amino-7-fluoroquinoline | Aromatic Aldehyde | Alkyne | Propargylamine | mdpi.com |

Cyclization Reactions Leading to Fused Heterocycles (e.g., Tetrazole Ring Introduction)

The C-3 amino group can be a key participant in cyclization reactions to form fused heterocyclic systems. A notable example is the construction of a tetrazole ring fused to the quinoline core. The synthesis of tetrazoles often involves the [2+3] cycloaddition of an azide (B81097) to a nitrile. nih.gov The primary amino group at C-3 can be converted into a nitrile group through a Sandmeyer-type reaction, followed by reaction with an azide source, such as sodium azide, to form the tetrazole ring. nih.gov

Alternatively, the amino group can be transformed into an azide, which can then undergo an intramolecular cycloaddition with a suitably positioned nitrile or alkyne to form a fused triazole system. nih.gov These cyclization strategies provide a powerful means to create complex, polycyclic aromatic systems based on the 3-amino-7-fluoroquinoline scaffold. rsc.orgmdpi.comresearchgate.net

| Starting Material | Key Reagents | Resulting Fused Heterocycle | Reference |

| 3-Amino-7-fluoroquinoline | NaNO₂, HCl, CuCN; then NaN₃ | Tetrazolo[1,5-a]quinoline | nih.gov |

| 3-Amino-7-fluoroquinoline | NaNO₂, HCl, NaN₃; then alkyne | Triazolo[1,5-a]quinoline | nih.gov |

Modifications and Substitutions on the Quinoline Ring System

The quinoline ring of the 3-amino-7-fluoroquinoline scaffold provides additional opportunities for chemical modification, with the C-7 position being a primary site for strategic derivatization.

Strategic Modifications at the C-7 Position

Common modifications at the C-7 position involve the introduction of cyclic amines, such as piperazine (B1678402), pyrrolidine (B122466), and their derivatives. nih.gov These modifications are typically achieved through nucleophilic aromatic substitution, where the amine displaces the C-7 fluoro group. The reaction conditions can be tuned to control the selectivity and yield of the desired product.

| Nucleophile | Resulting C-7 Substituent | Reference |

| Piperazine | Piperazin-1-yl | nih.gov |

| 3-Aminopyrrolidine | 3-Aminopyrrolidin-1-yl | nih.gov |

| Morpholine | Morpholin-4-yl | openmedicinalchemistryjournal.com |

Introduction of Diverse Nitrogen-Containing Heterocyclic Moieties at C-7

Building upon the strategic importance of the C-7 position, a vast number of nitrogen-containing heterocyclic moieties have been introduced at this site. nih.govresearchgate.netsciforum.net This has been a fruitful area of research, leading to the synthesis of a wide array of 7-substituted quinolone derivatives. The choice of the heterocyclic moiety can be guided by the desire to introduce specific structural features or chemical properties.

The synthesis of these derivatives generally follows the nucleophilic aromatic substitution pathway, where the nitrogen atom of the incoming heterocycle acts as the nucleophile to displace the C-7 fluorine. A diverse range of nitrogen-containing heterocycles, including but not limited to, imidazoles, triazoles, pyrazoles, and larger fused systems, can be appended to the quinoline core in this manner. nih.govsciforum.net

| Heterocyclic Moiety | C-7 Substituent | Reference |

| Imidazole (B134444) | Imidazol-1-yl | nih.gov |

| 1,2,3-Triazole | 1,2,3-Triazol-1-yl | nih.gov |

| Pyrazole (B372694) | Pyrazol-1-yl | nih.gov |

| Pyrimidine | Pyrimidin-2-ylamino | nih.gov |

Chemical Derivatization at C-8 Position (e.g., methyl, methoxyl, nitro groups)

The C-8 position of the fluoroquinolone scaffold is a critical site for chemical modification, significantly influencing the compound's antibacterial potency, pharmacokinetic properties, and phototoxicity. Strategic derivatization at this position can lead to compounds with enhanced therapeutic profiles. Research has explored the introduction of various substituents, including methyl, methoxyl, and nitro groups, to modulate the electronic and steric properties of the quinolone ring.

The introduction of a nitro group at the C-8 position has been a subject of considerable investigation. The synthesis of 8-nitrofluoroquinolones often involves the use of a synthon such as 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. nih.govnih.gov The strong electron-withdrawing nature of the nitro group at C-8 facilitates nucleophilic aromatic substitution at the C-7 position, allowing for the introduction of a wide range of amine appendages. nih.gov This has led to the development of derivatives with promising antibacterial activity against both Gram-positive and Gram-negative bacteria. orientjchem.orgresearchgate.net For instance, derivatives bearing p-toluidine, p-chloroaniline, and aniline (B41778) at the C-7 position of an 8-nitrofluoroquinolone core have demonstrated good activity against S. aureus. nih.gov

Derivatization with a methyl group at the C-8 position has also been shown to yield compounds with potent antibacterial activity. Structure-activity relationship (SAR) studies have revealed that a combination of a C-8 methyl group with a 1-(5-amino-2,4-difluorophenyl) group and a 7-(azetidin-1-yl) group can result in highly potent antibacterial agents. nih.gov This highlights the importance of synergistic interactions between substituents at different positions of the fluoroquinolone scaffold.

The introduction of a methoxyl group at the C-8 position is another key modification. This substitution has been particularly noted for its role in enhancing the photostability of fluoroquinolones, thereby reducing their potential for phototoxicity.

Table 1: Examples of C-8 Derivatization of Fluoroquinolone Scaffolds

| Substituent at C-8 | Synthetic Approach | Key Findings | Reference(s) |

|---|---|---|---|

| Nitro (-NO₂) | Utilization of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid synthon followed by nucleophilic substitution at C-7. | Facilitates derivatization at C-7; derivatives show good antibacterial activity. | nih.govnih.gov |

| Methyl (-CH₃) | SAR studies involving combinations of substituents at C-1, C-7, and C-8. | Potent antibacterial activity observed in combination with specific C-1 and C-7 substituents. | nih.gov |

| Methoxyl (-OCH₃) | Synthetic strategies aimed at improving photostability. | Reduces phototoxicity of the fluoroquinolone molecule. |

Transformations of the Carboxylic Acid Moiety (e.g., Esterification)

The carboxylic acid moiety at the C-3 position is essential for the antibacterial activity of fluoroquinolones, as it is involved in binding to the DNA gyrase-DNA complex. However, transformations of this group, such as esterification, can be employed to create prodrugs with altered physicochemical properties, potentially leading to improved absorption, distribution, and targeted delivery.

Esterification is a common strategy to mask the polar carboxylic acid group, thereby increasing the lipophilicity of the drug. This can enhance its ability to cross biological membranes. For instance, new esterification derivatives of ciprofloxacin (B1669076) have been synthesized. frontiersin.org One such approach involves the reaction of ciprofloxacin with glycerol (B35011) in the presence of sulfuric acid to form a 2,3-dihydroxypropyl ester derivative. frontiersin.org This esterified compound can then undergo further modifications, such as amidation at the piperazinyl nitrogen. frontiersin.org Such derivatization can lead to compounds with not only antimicrobial but also potential anticancer activities. frontiersin.org

The synthesis of these ester derivatives often involves standard chemical procedures. For example, the reaction of the parent fluoroquinolone with an alcohol in the presence of an acid catalyst is a common method. The resulting esters are typically characterized by spectroscopic methods such as NMR and mass spectrometry to confirm their structures. frontiersin.org

Table 2: Example of Esterification of a Fluoroquinolone

| Fluoroquinolone | Reagent for Esterification | Resulting Ester Derivative | Key Outcome | Reference(s) |

|---|---|---|---|---|

| Ciprofloxacin | Glycerol | 2,3-dihydroxypropyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate | Synthesis of a prodrug with potential for further derivatization and altered biological activity. | frontiersin.org |

Synthesis of Advanced Hybrid and Conjugate Fluoroquinoline Systems

Creation of Bis-fluoroquinolone Derivatives

The development of bis-fluoroquinolone derivatives, where two fluoroquinolone units are linked together, represents an innovative approach to potentially enhance antibacterial activity and overcome resistance mechanisms. These molecules can interact with multiple targets or have an increased affinity for their primary target, DNA gyrase.

A common strategy for creating bis-fluoroquinolones involves linking two fluoroquinolone molecules at their C-3 positions through a heterocyclic linker. For example, bis-fluoroquinolone oxadiazole carbamide derivatives of several fluoroquinolones, including levofloxacin, ciprofloxacin, and norfloxacin, have been synthesized and patented. nih.gov Another series of bis-fluoroquinolones utilizes a thiadiazole urea (B33335) moiety as the linking unit. mdpi.com

The synthesis of these dimeric structures often starts with the modification of the C-3 carboxylic acid group of the fluoroquinolone monomer. For instance, a hydrazide intermediate can be formed, which is then cyclized with a second fluoroquinolone molecule to form the bis-derivative. nih.gov

Table 3: Examples of Bis-fluoroquinolone Derivatives

| Fluoroquinolone Monomer(s) | Linker Moiety | General Structure | Reference(s) |

|---|---|---|---|

| Levofloxacin, Ciprofloxacin, Norfloxacin, etc. | Oxadiazole carbamide | Two fluoroquinolone units linked by an oxadiazole carbamide bridge at the C-3 position. | nih.gov |

| Fleroxacin, Ciprofloxacin, Lomefloxacin, etc. | Thiadiazole urea | Two fluoroquinolone units linked by a thiadiazole urea bridge at the C-3 position. | mdpi.com |

Integration of Fluoroquinoline Scaffolds with Other Pharmacologically Relevant Moieties

The creation of hybrid molecules by integrating fluoroquinolone scaffolds with other pharmacologically active moieties is a promising strategy in drug discovery. nih.gov This approach aims to combine the mechanisms of action of two different drug classes into a single molecule, which can lead to synergistic effects, a broader spectrum of activity, and a reduced likelihood of developing resistance. nih.gov

These hybrid structures can be designed with either a cleavable or a non-cleavable linker connecting the two pharmacophores, which influences their pharmacokinetic properties and mechanism of action. nih.gov The design of such hybrids has been shown to produce agents with superior antibacterial activity compared to the individual component molecules. nih.gov Beyond antibacterial applications, fluoroquinolone hybrids have also demonstrated other biological effects, including anti-HIV, antifungal, antiplasmodial/antimalarial, and antitumor activities. nih.gov

A wide variety of pharmacologically relevant moieties have been conjugated with fluoroquinolones. For example, fluoroquinolones have been linked to other antibiotics, adjuvants, and various heterocyclic systems to create novel hybrid compounds.

Photochemical Reactions and Interactions with Amino Acids and Other Biomolecules

The photochemical properties of fluoroquinolones are of significant interest due to their potential to cause photosensitivity side effects. Upon absorption of light, fluoroquinolones can undergo various photochemical reactions, including defluorination and interactions with biological molecules.

Studies on 7-amino-6-fluoroquinolones have shown that irradiation in a phosphate (B84403) buffer can lead to a combination of reductive defluorination of the heteroaryl ring and oxidative fragmentation of side chains. researchgate.net The process is believed to be initiated by electron-transfer quenching of the triplet state of the fluoroquinolone by the phosphate anion. researchgate.net

The interaction of fluoroquinolones with amino acids is a key aspect of their photobiology. There is evidence of high reactivity between aryl cations generated from fluoroquinolone dehalogenation and amino acids such as tryptophan and tyrosine, leading to the formation of covalent adducts. researchgate.net The interaction between the excited singlet state of the fluoroquinolone and proteins like human serum albumin (HSA) appears to be a crucial step in the covalent binding of the drug to the protein. researchgate.net

Furthermore, the intrinsic fluorescence of the quinolone core has been exploited to develop sensors for biomolecules. For instance, a quinolone-based fluorophore has been designed to act as a turn-on fluorescent sensor for amino acids. nih.gov This sensor utilizes the reversible covalent attachment of the N- and C-termini of an amino acid to aldehyde and boronic acid functional groups on the quinolone scaffold, resulting in a fluorescent adduct. nih.gov This demonstrates a direct and detectable interaction between a modified quinolone structure and amino acids.

Structure Activity Relationship Sar Investigations in Fluoroquinoline Research

Methodological Approaches for SAR Determination

The elucidation of structure-activity relationships for fluoroquinolones relies on a combination of computational and experimental techniques. In silico methods are pivotal in the initial stages of drug design and hypothesis generation. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, for instance, are used to construct models that correlate the three-dimensional properties of molecules with their biological activity. This approach helps in predicting the potency of novel analogs before their synthesis.

Molecular docking simulations provide insights into the binding interactions between fluoroquinolone derivatives and their bacterial targets, primarily DNA gyrase and topoisomerase IV. These computational models can predict binding affinities and orientations within the enzyme's active site, guiding the design of compounds with enhanced target engagement. Pharmacophore modeling is another valuable tool that identifies the essential three-dimensional arrangement of chemical features required for biological activity, serving as a template for the design of new molecules.

Complementing these computational approaches are robust in vitro experimental assays. The primary method for evaluating antibacterial efficacy is the determination of the Minimum Inhibitory Concentration (MIC). This assay quantifies the lowest concentration of a compound that prevents visible growth of a specific bacterium. By testing a series of structurally related compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria, researchers can establish clear SAR trends.

Critical Role of C-7 Substituents in Modulating Activity and Spectrum

The substituent at the C-7 position of the fluoroquinolone ring plays a pivotal role in modulating the antibacterial spectrum and potency. This position is the most flexible site for introducing a wide variety of cyclic amines and other bulky groups, which can significantly influence the compound's interaction with bacterial enzymes and its pharmacokinetic properties. nih.gov

The nature of the C-7 substituent is a key determinant of the antibacterial spectrum. For instance, the presence of a piperazine (B1678402) ring at this position is generally associated with enhanced activity against Gram-negative bacteria. nih.govresearchgate.net Conversely, a pyrrolidine (B122466) ring at C-7 often improves activity against Gram-positive organisms. nih.govresearchgate.net The introduction of larger, more complex heterocyclic systems can further broaden the spectrum of activity.

The C-7 substituent also directly impacts the potency of the fluoroquinolone. Modifications that enhance the binding affinity to DNA gyrase and topoisomerase IV lead to lower MIC values. The steric bulk and electronic properties of the C-7 side chain are critical factors in this interaction. Furthermore, the substituent at C-7 can influence the compound's susceptibility to bacterial efflux pumps, a common mechanism of resistance. Bulky C-7 substituents may hinder the ability of efflux pumps to recognize and expel the drug from the bacterial cell, thereby increasing its intracellular concentration and efficacy. asm.org

In some instances, modifications at the C-7 position have been shown to alter the primary target of the fluoroquinolone. For example, certain benzenesulfonamide (B165840) modifications to the C-7 piperazinyl ring of ciprofloxacin (B1669076) have been reported to shift its primary target in Streptococcus pneumoniae from topoisomerase IV to DNA gyrase. rjptonline.org This highlights the profound influence of the C-7 substituent on the mechanism of action.

Contribution of Substituents at Other Positions (e.g., N-1, C-8) to Activity

The C-8 position offers another site for modification that can significantly impact the antibacterial spectrum and activity against resistant strains. The introduction of a halogen (such as fluorine or chlorine) or a methoxy (B1213986) group at C-8 has been shown to enhance the activity of fluoroquinolones, particularly against Gram-positive bacteria and resistant mutants. nih.govnih.gov For instance, a C-8 methoxy group can improve the efficacy against gyrase mutants. nih.gov

Correlation of Specific Structural Features with Observed In Vitro Biological Effects

The in vitro biological activity of a fluoroquinolone is a composite of multiple factors, each influenced by specific structural features of the molecule. A comprehensive analysis of the SAR allows for the correlation of these features with the observed antibacterial effects.

The following table summarizes the general contributions of key structural motifs to the in vitro activity of fluoroquinolones:

| Position | Substituent | General Contribution to In Vitro Activity |

| N-1 | Cyclopropyl (B3062369), other small alkyl/aryl groups | Enhances overall potency; influences spectrum. nih.govasm.orgpharmacy180.com |

| C-3 | Carboxylic acid (or bioisostere) | Essential for binding to the DNA-enzyme complex. pharmacy180.com |

| C-4 | Keto group | Essential for binding to the DNA-enzyme complex. pharmacy180.com |

| C-6 | Fluorine | Increases cell penetration and DNA gyrase inhibition; broadens spectrum. |

| C-7 | Cyclic amines (e.g., piperazine, pyrrolidine) | Modulates antibacterial spectrum and potency; influences susceptibility to efflux pumps. nih.govresearchgate.netasm.org |

| C-8 | Halogen, Methoxy group | Enhances activity against Gram-positive bacteria and resistant strains. nih.govnih.gov |

The antibacterial spectrum of a fluoroquinolone is largely dictated by the nature of the substituent at the C-7 position. As previously mentioned, a piperazinyl moiety at C-7 generally confers better activity against Gram-negative bacteria, while a pyrrolidinyl group tends to favor activity against Gram-positive organisms. nih.govresearchgate.net The presence of a C-8 substituent, such as a methoxy group, can further enhance the activity against Gram-positive and anaerobic bacteria.

Mechanistic Research on Fluoroquinoline Biological Interactions

Elucidation of DNA Gyrase and Topoisomerase IV Inhibition Mechanisms

Fluoroquinolones exert their bactericidal effects by targeting two critical type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are vital for managing the topological state of bacterial DNA during replication, transcription, and repair. nih.gov

DNA Gyrase: This enzyme, a heterotetramer composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into the bacterial DNA. youtube.com This process is crucial for relieving the torsional stress that accumulates ahead of the replication fork. youtube.comyoutube.com In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones. youtube.com

Topoisomerase IV: Structurally similar to DNA gyrase, topoisomerase IV is a heterotetramer made of two ParC and two ParE subunits (or GrlA and GrlB in some Gram-positive bacteria). nih.govnih.gov Its main function is the decatenation (separation) of interlinked daughter chromosomes following DNA replication, enabling their segregation into daughter cells. youtube.comyoutube.com Topoisomerase IV is typically the primary target in most Gram-positive bacteria. youtube.com

The inhibitory action of fluoroquinolones involves binding to the complex formed between these enzymes and the bacterial DNA, rather than to the enzymes alone. youtube.com This binding stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, preventing the subsequent re-ligation step of the enzyme's catalytic cycle. nih.govyoutube.com This leads to an accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterium. nih.govacs.org

The potency of different fluoroquinolones is influenced by their affinity for either DNA gyrase or topoisomerase IV, or both, which in turn determines their spectrum of activity. youtube.com Newer generations of fluoroquinolones have been developed to exhibit potent dual-targeting capabilities against both enzymes. nih.gov

Table 1: Primary Bacterial Targets of Fluoroquinolones

| Enzyme | Subunits | Primary Function | Predominant Target in |

| DNA Gyrase (Topoisomerase II) | GyrA₂, GyrB₂ | Negative supercoiling of DNA | Gram-negative bacteria |

| Topoisomerase IV | ParC₂, ParE₂ | Decatenation of daughter chromosomes | Gram-positive bacteria |

Formation and Characterization of Quinolone-DNA-Enzyme Cleavage Complexes

The bactericidal activity of fluoroquinolones is directly linked to the formation of a ternary complex, often referred to as the "cleavage complex," which consists of the fluoroquinolone molecule, the target enzyme (DNA gyrase or topoisomerase IV), and the bacterial DNA. nih.gov

The formation of this complex is a critical step in the mechanism of action. The enzymes introduce a transient double-strand break in the DNA to allow for topological changes. nih.gov The fluoroquinolone molecule then intercalates into the cleaved DNA at the site of the break, effectively trapping the enzyme in a covalent complex with the broken DNA strands. nih.govnih.gov This stabilization of the cleavage complex prevents the re-ligation of the DNA, leading to the accumulation of these toxic intermediates. nih.govnih.gov

X-ray crystallography studies of these complexes have provided significant insights into the molecular interactions. nih.gov The fluoroquinolone's C-7 ring system has been shown to interact with the GyrB (or ParE) subunit, while the carboxyl group at the C-3 position is involved in coordinating with a magnesium ion, which in turn bridges the drug to specific amino acid residues in the GyrA (or ParC) subunit. nih.gov These interactions are crucial for the stability of the ternary complex. The presence of two distinct binding modes for the fluoroquinolone within the complex has also been proposed, suggesting a more dynamic interaction than previously understood. nih.gov

The accumulation of these cleavage complexes physically obstructs the progression of replication forks and transcription machinery along the DNA template, leading to a halt in these essential cellular processes. nih.gov

Pathways of DNA Damage and Programmed Cell Death Induction

The stabilization of the quinolone-DNA-enzyme cleavage complex is the initial event that triggers a cascade of cellular responses leading to bacterial cell death. The stalled replication forks and the presence of double-strand breaks are recognized by the bacterial cell as significant DNA damage. acs.orgnih.gov

This DNA damage can lead to cell death through several proposed pathways:

Direct DNA Damage: The accumulation of double-strand breaks itself is highly toxic to the cell. acs.org If the damage is too extensive to be repaired, it can directly lead to cell death.

Induction of the SOS Response: In many bacteria, extensive DNA damage activates the SOS response, a global stress response that involves the upregulation of a number of genes involved in DNA repair. nih.gov However, this response can also induce pro-inflammatory and cytotoxic effects.

Apoptosis-like Death: There is evidence to suggest that in some bacteria, fluoroquinolone-induced DNA damage can trigger a programmed cell death pathway that shares some characteristics with eukaryotic apoptosis. nih.gov This can involve the activation of specific caspases or other effector proteins that lead to the orderly dismantling of the cell.

The bactericidal activity of fluoroquinolones is a complex process that goes beyond simple enzyme inhibition. It is the cellular processing of the stabilized cleavage complexes into lethal DNA lesions that ultimately results in cell death. nih.gov

Role of Metal Ion Chelation in Mechanistic Pathways

Metal ions, particularly magnesium (Mg²⁺), play a crucial role in the mechanism of action of fluoroquinolones. nih.gov The ability of fluoroquinolones to chelate divalent and trivalent metal ions is a key aspect of their interaction with the DNA-enzyme complex. nih.govresearchgate.net

The carboxyl group at position 3 and the carbonyl oxygen at position 4 of the quinolone core structure form a binding site for metal ions. nih.gov This chelation is believed to be essential for the drug's activity. It is proposed that a water-metal ion bridge, often involving Mg²⁺, mediates the interaction between the fluoroquinolone and the amino acid residues of the target enzyme within the cleavage complex. nih.gov This bridge helps to stabilize the ternary complex, enhancing the inhibitory effect of the drug.

The affinity of fluoroquinolones for different metal ions varies, with a generally higher affinity for trivalent cations like Al³⁺ and Fe³⁺ compared to divalent cations like Mg²⁺ and Ca²⁺. nih.gov This has practical implications, as the co-administration of fluoroquinolones with antacids or mineral supplements containing these metal ions can lead to the formation of insoluble chelates in the gastrointestinal tract, reducing the oral bioavailability of the antibiotic. researchgate.netresearchgate.net

Table 2: Relative Binding Affinity of a Representative Fluoroquinolone (Ciprofloxacin) to Various Metal Ions

| Metal Ion | Relative Stability of Chelate |

| Al³⁺ | Very High |

| Fe³⁺ | High |

| Cu²⁺ | Moderate |

| Zn²⁺ | Moderate |

| Mn²⁺ | Low |

| Mg²⁺ | Low |

| Data derived from literature on ciprofloxacin (B1669076) chelation constants. nih.gov |

Molecular Basis of Resistance Mechanisms and Design Strategies to Overcome Resistance

The widespread use of fluoroquinolones has unfortunately led to the emergence and spread of bacterial resistance, which poses a significant clinical challenge. nih.gov The primary mechanisms of resistance can be categorized as follows:

Target-Mediated Resistance: This is the most common form of resistance and involves mutations in the genes encoding the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). nih.govresearchgate.net These mutations typically occur in a specific region known as the quinolone resistance-determining region (QRDR) and result in amino acid substitutions that weaken the binding affinity of the fluoroquinolone to the enzyme-DNA complex. nih.govnih.gov High-level resistance often involves the accumulation of mutations in both target enzymes. nih.govnih.gov

Reduced Drug Accumulation: Bacteria can also develop resistance by limiting the intracellular concentration of the fluoroquinolone. This can be achieved through two main strategies:

Decreased Permeability: Mutations that alter the structure or expression of porin proteins in the outer membrane of Gram-negative bacteria can reduce the influx of the drug into the cell. researchgate.net

Increased Efflux: The overexpression of efflux pumps, which are membrane proteins that actively transport a wide range of substrates, including fluoroquinolones, out of the cell, is a significant mechanism of resistance in both Gram-positive and Gram-negative bacteria. nih.gov

Plasmid-Mediated Quinolone Resistance (PMQR): The acquisition of resistance genes on mobile genetic elements like plasmids provides another avenue for bacteria to develop resistance. nih.govnih.gov These genes can encode for:

Qnr proteins: These proteins can protect DNA gyrase and topoisomerase IV from the action of fluoroquinolones. nih.gov

Enzymes that modify the fluoroquinolone molecule: For example, a variant of an aminoglycoside acetyltransferase, AAC(6')-Ib-cr, can acetylate certain fluoroquinolones, reducing their activity. nih.gov

Plasmid-encoded efflux pumps: These add to the cell's capacity to expel the drug. nih.gov

Strategies to overcome this resistance are a major focus of current research. These include the development of new fluoroquinolones that:

Have enhanced activity against resistant strains, potentially through stronger binding to the mutated targets. kcl.ac.uk

Are less susceptible to efflux pumps. nih.gov

Possess dual-targeting capabilities with high affinity for both DNA gyrase and topoisomerase IV, thus requiring multiple mutations for the development of significant resistance. kcl.ac.uk The design of novel quinolone derivatives that can overcome existing resistance mechanisms is an ongoing effort in medicinal chemistry. kcl.ac.uk

Advanced Research Techniques and Computational Approaches in Fluoroquinoline Studies

Spectroscopic Characterization Methodologies

Spectroscopy is a cornerstone in the chemical analysis of fluoroquinolones, providing fundamental insights into their molecular structure and properties. Each technique offers a unique perspective, from mapping the carbon-hydrogen framework to identifying functional groups and confirming molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like fluoroquinolones. ajabs.org ¹H-NMR, or proton NMR, provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other protons, and connectivity.

In the context of a 3-Amino-7-fluoroquinoline core, ¹H-NMR spectra would reveal characteristic signals for each proton on the bicyclic ring system. srce.hr The aromatic protons would typically appear in the downfield region of the spectrum (δ 7.0-9.0 ppm). The fluorine atom at the C7 position and the amino group at the C3 position would influence the chemical shifts of adjacent protons. For instance, the H5 and H8 protons would likely appear as doublets, with their splitting patterns influenced by coupling to the fluorine atom (³J H-F coupling). srce.hr The precise chemical shifts and coupling constants allow for the definitive assignment of each proton, confirming the substitution pattern on the quinoline (B57606) ring. nih.gov

Table 1: Representative ¹H-NMR Spectral Data for a Fluoroquinolone Core Data is illustrative for a related fluoroquinolone nucleus, as specific experimental data for 3-Amino-7-fluoroquinoline dihydrochloride (B599025) is not publicly available.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 | 8.5 - 8.9 | Singlet (s) | N/A |

| H4 | 7.0 - 7.5 | Singlet (s) | N/A |

| H5 | 7.8 - 8.1 | Doublet (d) | ³J H-F ≈ 13 |

| H6 | 7.2 - 7.6 | Doublet (d) | ³J H-H ≈ 9 |

| H8 | 7.5 - 7.9 | Doublet (d) | ⁴J H-F ≈ 9 |

Mass Spectrometry (MS and High-Resolution Mass Spectrometry - HRMS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of synthesized compounds and providing clues about their structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound.

For 3-Amino-7-fluoroquinoline, electrospray ionization (ESI) in positive mode would likely produce a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern in tandem MS (MS/MS) studies of fluoroquinolones is well-characterized and typically involves the loss of small neutral molecules. tandfonline.comtandfonline.com Common fragmentation pathways for the fluoroquinolone core include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), particularly if a carboxylic acid group is present. tandfonline.com The specific fragmentation pattern provides a structural fingerprint that can be used to identify the compound and distinguish it from its isomers. researchgate.net

Table 2: Predicted Mass Spectrometry Fragments for 3-Amino-7-fluoroquinoline

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 177.07 | Protonated molecular ion |

| [M+H - NH₃]⁺ | 160.04 | Loss of ammonia |

Infrared (IR) Spectroscopy in Reaction Monitoring

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.net In the synthesis of fluoroquinolone derivatives, IR spectroscopy can be used to monitor the progress of a reaction by observing the disappearance of reactant functional groups and the appearance of product functional groups. chemistryjournal.in

The IR spectrum of 3-Amino-7-fluoroquinoline would exhibit several characteristic absorption bands. The N-H stretching vibrations of the primary amino group would appear as one or two bands in the 3300-3500 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1500-1600 cm⁻¹ range. A strong absorption peak corresponding to the C-F bond stretching vibration is expected between 1000 and 1100 cm⁻¹. nitrkl.ac.in

Table 3: Characteristic IR Absorption Frequencies for a 3-Amino-7-fluoroquinoline Structure

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C=C Stretch | Aromatic Ring | 1500 - 1600 |

| N-H Bend | Primary Amine | 1590 - 1650 |

UV-Vis Spectroscopy in Photochemical and Interaction Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic systems like quinolines, the absorption spectra are dominated by π→π* transitions. researchgate.net The position (λmax) and intensity of these absorption bands are sensitive to the molecular structure and the presence of substituents.

Substituents on the quinoline ring can cause shifts in the absorption maxima. Amino groups are strong auxochromes that typically cause a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity. acs.org UV-Vis spectroscopy is valuable for studying the electronic properties of fluoroquinolones and can be used to investigate their interactions with biological macromolecules, such as DNA or proteins, by observing changes in the absorption spectrum upon binding.

Table 4: Typical UV-Vis Absorption Maxima for Substituted Quinolines

| Compound Type | Typical λmax (nm) | Electronic Transition |

|---|---|---|

| Quinoline | ~270, ~310 | π→π* |

In Vitro Biological Evaluation Methodologies

Determining the biological activity of a new compound is a critical step in its evaluation. For potential antimicrobial agents like fluoroquinolone derivatives, in vitro tests are performed to quantify their ability to inhibit the growth of pathogenic microorganisms.

Minimum Inhibitory Concentration (MIC) Determinations Against Bacterial Strains

The Minimum Inhibitory Concentration (MIC) is the primary metric used to quantify the in vitro potency of an antimicrobial agent. idexx.dk It is defined as the lowest concentration of a drug that prevents the visible growth of a bacterium after a specified incubation period. idexx.dk The MIC is typically determined using a broth microdilution method, where a standardized inoculum of a specific bacterial strain is exposed to a series of twofold serial dilutions of the test compound in a liquid growth medium.

The evaluation of compounds like 3-Amino-7-fluoroquinoline and its derivatives would involve testing against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains. mdpi.com The resulting MIC values allow for a direct comparison of the compound's potency against different bacteria and relative to standard antibiotics. nih.gov Lower MIC values indicate higher antibacterial potency. nih.gov

Table 5: Representative MIC Values for Aminoquinoline Derivatives Against Common Bacterial Strains Data is illustrative and based on findings for structurally related compounds.

| Bacterial Strain | Gram Type | Representative MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 4 - 32 |

| Bacillus subtilis | Gram-positive | 2 - 16 |

| Escherichia coli | Gram-negative | 8 - 64 |

Future Perspectives and Emerging Research Directions

Design Principles for Next-Generation Fluoroquinoline Derivatives

The development of next-generation fluoroquinolones is guided by established structure-activity relationships (SAR) and the strategic modification of the core scaffold to enhance potency, broaden the activity spectrum, and unlock novel therapeutic applications, such as anticancer agents. researchgate.netmdpi.com The versatility of the quinolone structure allows for functionalization at numerous positions, each influencing the molecule's pharmacodynamic and pharmacokinetic properties. frontiersin.orgnih.gov

Key structural positions for modification include:

N-1 Position: Substituents at this position, such as a cyclopropyl (B3062369) group, are known to confer potent activity against Gram-negative bacteria. nih.gov

C-3 Carboxyl Group: This group is crucial for inhibiting topoisomerase II. mdpi.com Modifications like esterification or amidation are being explored to create derivatives with different activities, including as inhibitors of microRNA-21. mdpi.comnih.gov

C-6 Fluoro Group: The addition of a fluorine atom at this position was a pivotal discovery for the fluoroquinolone class, substantially increasing potency against Gram-negative bacteria. nih.gov

C-7 Position: This position is a primary site for modification to improve activity and pharmacokinetic profiles. orientjchem.org Introducing five- or six-membered nitrogen heterocycles, such as a piperazine (B1678402) ring, can enhance the spectrum of activity to include Gram-positive bacteria, anaerobes, and atypical bacteria. mdpi.comnih.gov

C-8 Position: Adding substituents like a methoxy (B1213986) group can increase activity against Gram-positive bacteria. nih.gov

Recent design strategies also involve creating hybrid molecules by combining the fluoroquinolone pharmacophore with other biologically active moieties like oxadiazole, benzimidazole, or triazolothiadiazole to develop agents with dual modes of action or improved activity against resistant strains. nih.gov Furthermore, the formation of metal complexes with elements such as copper, zinc, and cobalt represents another promising direction to generate derivatives with enhanced cytotoxic activity against cancer cell lines. mdpi.com

| Structural Position | Modification/Substituent | Impact on Biological Activity | References |

|---|---|---|---|

| N-1 | Cyclopropyl group | Enhances activity against Gram-negative bacteria. | nih.gov |

| C-3 | Carboxyl group modification (esterification, amidation) | Crucial for topoisomerase inhibition; modification can yield novel activities (e.g., anticancer, miRNA inhibition). | mdpi.comnih.gov |

| C-6 | Fluorine atom | Significantly increases antibacterial potency. | nih.gov |

| C-7 | Nitrogen-containing heterocycles (e.g., piperazine) | Improves pharmacokinetics and broadens spectrum against Gram-positive and anaerobic bacteria. | mdpi.comnih.govorientjchem.org |

| C-8 | Methoxy group, Amino group | Can increase activity against Gram-positive bacteria. | nih.govresearchgate.net |

| Overall Scaffold | Hybridization with other pharmacophores (e.g., oxadiazole, triazole) | Potential for dual-action agents to overcome resistance. | nih.gov |

| Overall Scaffold | Formation of metal complexes (Cu, Zn, Co) | Can enhance cytotoxic (anticancer) activity. | mdpi.com |

Exploration of Diverse In Vitro Biological Activity Profiles

While fluoroquinolones are renowned for their antibacterial effects, current research is actively exploring their potential against other diseases. nih.gov The evaluation of in vitro biological activity is a critical step, with quantitative measures like the Minimum Inhibitory Concentration (MIC) used to determine antibacterial potency. nih.gov Newer generations of fluoroquinolones have demonstrated markedly enhanced activity against Gram-positive bacteria, including ciprofloxacin-resistant isolates of Staphylococcus aureus and Streptococcus pneumoniae. nih.gov

Beyond antibacterial action, many fluoroquinolone derivatives exhibit significant antiproliferative properties. mdpi.com They have been shown to induce apoptosis and inhibit the cell cycle in cancer cells, making them subjects of interest in oncology research. mdpi.commdpi.com The spectrum of investigation also includes potential antiviral and antifungal activities. nih.govnih.gov For instance, in silico studies have suggested that compounds like ciprofloxacin (B1669076) and moxifloxacin (B1663623) have the potential to bind to the main protease of SARS-CoV-2. mdpi.com